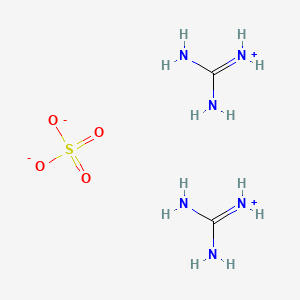

Guanidinium sulphate

Beschreibung

Eigenschaften

IUPAC Name |

diaminomethylideneazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-68-5 | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guanidinium sulphate chemical properties and structure

An In-Depth Technical Guide to Guanidinium Sulphate: Properties, Structure, and Applications for Researchers

Authored by: A Senior Application Scientist

Introduction: Re-evaluating a Classic Chaotrope's Counterpart

To professionals in drug development and protein chemistry, the guanidinium cation (Gdm⁺) is synonymous with denaturation. Its chloride salt is a universally employed tool for unfolding proteins to study their structure and stability.[1][2][3] However, the properties of the cation are profoundly influenced by its counter-ion. This guide focuses on guanidinium sulphate, ((C(NH₂)₃)₂SO₄), a compound where the powerful denaturing capacity of the guanidinium cation is met by the strong protein-stabilizing effect of the sulphate dianion (SO₄²⁻).[1][4][5]

This dynamic interplay makes guanidinium sulphate a fascinating and nuanced tool. Far from being a simple denaturant, it serves as a control, a stabilizer, and a unique molecular probe to dissect the noncovalent forces governing protein architecture.[1][4] This whitepaper provides a comprehensive overview of its core chemical properties, structure, synthesis, and critical applications, with a focus on providing the field-proven insights necessary for its effective use in a research setting.

PART 1: Core Chemical and Structural Characteristics

Guanidinium sulphate is a white, crystalline solid that is highly soluble in water.[6][7] The compound consists of two planar, resonant guanidinium cations and one sulphate dianion. The positive charge of the guanidinium cation is delocalized across the central carbon and three nitrogen atoms, enabling the formation of multiple hydrogen bonds. This feature is fundamental to its interaction with both water and protein surfaces.

The crystal structure of guanidinium sulphate and its derivatives reveals a remarkable tendency to form extensive, three-dimensional networks of hydrogen bonds.[8] These interactions often direct the formation of noncentrosymmetric crystal structures, making them of interest in the field of nonlinear optics.[8][9][10]

Physicochemical Data Summary

The fundamental properties of guanidinium sulphate are summarized below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₁₂N₆O₄S or (C(NH₂)₃)₂SO₄ | [6][11] |

| Molecular Weight | 216.22 g/mol | [11][12] |

| Appearance | White to colorless crystalline solid | [7][12][13] |

| Solubility | Soluble in water | [6][7] |

| CAS Number | 1184-68-5 | [11][13] |

| IUPAC Name | bis(diaminomethylideneazanium);sulfate | [11] |

PART 2: Synthesis of Guanidinium Sulphate

The synthesis of guanidinium sulphate is straightforward, with the most common laboratory-scale method being a simple acid-base neutralization.

Protocol 1: Synthesis via Neutralization

This method is based on the direct reaction of a guanidine source with sulphuric acid.

Principle: The basic guanidine or guanidinium carbonate is neutralized by the strong acid, sulphuric acid, to form the corresponding salt and water (and carbon dioxide if carbonate is used). The reaction is driven to completion by the favorable thermodynamics of neutralization.

Methodology:

-

Preparation of Reactants: Prepare a concentrated aqueous solution of guanidine or guanidinium carbonate. In a separate, ice-cooled beaker, prepare a dilute solution of sulphuric acid (e.g., 2M).

-

Neutralization: Slowly add the sulphuric acid solution to the guanidine solution with constant stirring. The addition should be performed in an ice bath to manage the exothermic nature of the reaction.

-

pH Monitoring: Monitor the pH of the solution. Continue adding acid until the solution is completely neutralized (pH ~7.0).

-

Crystallization: Gently heat the resulting solution to evaporate excess water and concentrate the guanidinium sulphate.

-

Isolation: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold deionized water to remove any soluble impurities, and dry under vacuum.

Source derived from Sciencemadness Wiki.[6]

Protocol 2: Synthesis from Urea and Sulfamic Acid

A less common but effective route involves the high-temperature reaction of urea with sulfamic acid or its salts.[6][14]

Principle: This process involves fusing the reactants at elevated temperatures, leading to a chemical transformation that produces guanidinium sulphate.[14]

Methodology:

-

Mixing Reactants: Combine urea and ammonium sulfamate in a molar ratio of approximately 1:3 in a reaction vessel suitable for high-temperature fusion.[6]

-

Fusion: Heat the mixture to a temperature range of 210-250°C.[14]

-

Reaction: Maintain the temperature to allow the fusion and reaction to proceed. The reaction produces guanidinium sulphate and ammonium sulphate as a secondary product.[6]

-

Isolation and Purification: After cooling, the solid mass is dissolved in water. The guanidinium sulphate can then be separated and purified through recrystallization.

PART 3: Applications in Research and Drug Development

While guanidinium salts are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, their most nuanced application is in the study of protein stability.[13][15][16][17]

The Dichotomy of the Guanidinium Ion: A Tale of Two Salts

The central theme of guanidinium sulphate's application in biochemistry is its contrast with guanidinium chloride (GdmCl).

-

Guanidinium Chloride (GdmCl): A powerful chaotropic agent and strong denaturant. The Gdm⁺ cation disrupts the hydrogen-bonding network of water and interacts favorably with the protein backbone and hydrophobic side chains, leading to protein unfolding.[1][2][3]

-

Guanidinium Sulphate ((Gdm)₂SO₄): Often described as "effectively neutral" or even a stabilizer of protein structure.[1][5] This is because the chaotropic, denaturing effect of the Gdm⁺ cation is counteracted by the kosmotropic, stabilizing effect of the SO₄²⁻ anion.[4] The sulphate ion is strongly hydrated and preferentially excluded from the protein surface, which thermodynamically favors a more compact, folded state.

This neutralizing effect is not merely a simple cancellation. Studies suggest that hetero-ion interactions between Gdm⁺ and SO₄²⁻ in solution can lead to ionic "clustering," which may differentially affect the ability of Gdm⁺ to interact with various parts of a peptide or protein.[1][5] This makes (Gdm)₂SO₄ an invaluable tool for investigating the specific mechanisms of protein denaturation.

Experimental Workflow: Comparative Protein Stability Analysis

The following workflow illustrates how guanidinium sulphate is used alongside its chloride counterpart to dissect protein stability.

Caption: Workflow for comparing the effects of GdmCl and (Gdm)₂SO₄ on protein conformation.

Protocol 3: Monitoring Protein Denaturation with Circular Dichroism

This protocol provides a method for comparing the effects of GdmCl and (Gdm)₂SO₄ on the secondary structure of a model protein.

Principle: Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of proteins. Alpha-helices, beta-sheets, and random coils each have distinct CD spectra. By monitoring the spectral changes (e.g., at 222 nm for α-helices) as a function of salt concentration, one can quantify the extent of unfolding.

Methodology:

-

Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of the protein of interest (e.g., Lysozyme) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0). Filter the solution through a 0.22 µm syringe filter.

-

Prepare high-concentration (e.g., 8M for GdmCl, 4M for (Gdm)₂SO₄) stock solutions of each salt in the same buffer. Ensure the pH is adjusted back to 7.0 after the salt has dissolved.

-

-

Sample Preparation:

-

Create a series of samples in cuvettes with a constant protein concentration (e.g., 0.1 mg/mL) and varying final concentrations of either GdmCl (e.g., 0 to 6 M) or (Gdm)₂SO₄ (e.g., 0 to 3 M).

-

Causality Check: Using equimolar concentrations of the guanidinium cation is critical for a direct comparison. Remember that (Gdm)₂SO₄ provides two Gdm⁺ ions per molecule.

-

Include a "protein only" sample (in buffer) as a negative control representing the fully folded state.

-

-

Equilibration:

-

Allow the prepared samples to equilibrate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours or overnight) to ensure any conformational changes have reached equilibrium.

-

-

CD Spectroscopy Measurement:

-

Self-Validation: Before measuring samples, record a baseline spectrum of the buffer alone and the buffer containing the highest concentration of each salt to ensure the salts themselves do not contribute a significant signal.

-

Set the CD spectropolarimeter to scan the far-UV region (e.g., 200-260 nm).

-

Measure the CD spectrum for each sample. Record the mean residue ellipticity, typically focusing on the signal at 222 nm as an indicator of α-helical content.

-

-

Data Analysis:

-

Plot the mean residue ellipticity at 222 nm against the molar concentration of the guanidinium cation.

-

The data for GdmCl is expected to show a sigmoidal transition from a folded state (high negative ellipticity) to an unfolded state (ellipticity near zero).

-

The data for (Gdm)₂SO₄ is expected to show little to no change, indicating the protein remains folded, thus validating the neutralizing/stabilizing effect of the sulphate counter-ion.[1][4]

-

PART 4: Safety and Handling

While extensive toxicological data for guanidinium sulphate is not available, it should be handled with care in a laboratory setting.[6][18][19]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat.[18]

-

Handling: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[6][20]

-

Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18]

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. Accidental ingestion may be harmful.[18][20]

Conclusion

Guanidinium sulphate is more than just a chemical curiosity; it is a precision tool for the modern researcher. Its unique character arises from the opposition of its constituent ions: the chaotropic guanidinium cation and the kosmotropic sulphate anion. By understanding and leveraging this internal opposition, scientists can design more insightful experiments to probe the intricate forces that dictate protein folding, stability, and function. This guide serves as a foundational resource for professionals seeking to incorporate the nuanced capabilities of guanidinium sulphate into their research and development workflows.

References

- Guanidinium sulfate. Sciencemadness Wiki.

- The reversal by sulfate of the denaturant activity of guanidinium. PubMed.

- Guanidinium sulphate | C2H12N6O4S. PubChem, NIH.

- CAS 594-14-9: Guanidinium sulfate. CymitQuimica.

- Guanidinium sulfates as directors of noncentrosymmetric structures. RSC Publishing.

- Guanidinium sulfate | C2H12N6O4S. PubChem, NIH.

- The crystal structure of zinc guanidinium sulfate. IUCr Journals.

- Protein stabilization and destabilization by guanidinium salts. PubMed, NIH.

- The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Journal of the American Chemical Society, ACS Publications.

- The Essential Role of Guanidinium Sulphate in Modern Chemical Synthesis. Unknown Source.

- Guanidine sulfate salt. Santa Cruz Biotechnology.

- Single crystals of guanidinium zinc sulfate, [C(NH2)3]2Zn(SO4)2 – growth, structure, vibrational spectroscopy and stimulated Raman scattering. ResearchGate.

- Growth and characterization of new semiorganic nonlinear optical zinc guanidinium sulfate single crystal. ResearchGate.

- Material Safety Data Sheet - Guanidine sulfate, 99%. Cole-Parmer.

- Preparation of guanidine sulfates. Google Patents.

- Applications of Guanidine in Pharmaceutical Field. JOCPR.

- Guanidinium sulfate SDS, 594-14-9 Safety Data Sheets. ECHEMI.

- Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters, ACS Publications.

- guanidine sulfate, 1184-68-5. The Good Scents Company.

- Guanidine. Wikipedia.

- The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols. Benchchem.

Sources

- 1. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 7. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 8. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guanidinium sulphate | C2H12N6O4S | CID 129653717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Guanidinium sulfate | C2H12N6O4S | CID 2735051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]

- 15. jocpr.com [jocpr.com]

- 16. guanidine sulfate, 1184-68-5 [thegoodscentscompany.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. echemi.com [echemi.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Dichotomous Roles of Guanidinium Salts in Protein Stability

This guide delves into the fascinating and often misunderstood role of guanidinium salts in protein science. While the user's query focused on the mechanism of action of guanidinium sulphate as a denaturant, it is a critical point of clarification that guanidinium sulphate acts as a protein stabilizer . In contrast, its halide counterpart, guanidinium chloride, is a potent and widely used denaturant. This guide, therefore, takes an in-depth comparative approach to elucidate the distinct and opposing mechanisms of these two salts, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their appropriate and differential applications.

Part 1: The Guanidinium Cation and the Decisive Influence of the Anion

The central player in this story is the guanidinium cation (Gdm⁺). It is a planar, resonant structure that possesses the ability to engage in a variety of non-covalent interactions. However, the ultimate effect of a guanidinium salt on a protein—whether it unfolds it or stabilizes it—is dictated not by the cation alone, but by a delicate interplay with its counter-anion. This phenomenon is a classic example of the Hofmeister series, where different ions have varying effects on the solubility of proteins and the structure of water.

As we will explore, the small, chaotropic chloride anion (Cl⁻) works in concert with Gdm⁺ to denature proteins. Conversely, the larger, highly charged, and kosmotropic sulphate anion (SO₄²⁻) completely reverses this effect, promoting protein stability and compactness[1][2]. Understanding this dichotomy is paramount for the rational design of experiments in protein purification, folding, and stability analysis.

Part 2: The Mechanism of Protein Denaturation by Guanidinium Chloride

Guanidinium chloride (GdmCl) is one of the most effective chemical denaturants used in biochemistry. Its power stems from a two-pronged attack on the forces that maintain a protein's native, folded conformation: direct interaction with the protein and indirect disruption of the solvent structure.

Direct Interaction with the Polypeptide Chain

The Gdm⁺ cation can interact directly with various parts of the protein. Early models suggested that GdmCl primarily acted by disrupting water structure, but there is now substantial evidence for a direct interaction mechanism[3][4].

-

Hydrogen Bonding and Peptide Backbone Interaction : The Gdm⁺ ion, with its multiple hydrogen bond donors, can form hydrogen bonds with the protein's backbone amides, competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary structures like α-helices and β-sheets[5][6].

-

Favorable Interactions with Amino Acid Side Chains : The planar structure of Gdm⁺ allows for favorable stacking interactions, particularly with the aromatic side chains of tryptophan, tyrosine, and phenylalanine, and it can also interact with non-polar aliphatic side chains[7][8]. As a protein begins to unfold, these non-polar and aromatic residues become more exposed, and the favorable interaction with Gdm⁺ solvates these newly exposed groups, thus lowering the free energy of the unfolded state and shifting the equilibrium away from the native conformation[6][8]. Analysis of protein crystal structures reveals that Gdm⁺ interacts preferentially with acidic amino acid residues like aspartate and glutamate[7].

Indirect Mechanism: Disruption of Water Structure

Gdm⁺ is classified as a chaotropic agent, meaning it is a "disorder-maker"[9][10]. It effectively disrupts the highly structured hydrogen-bonding network of bulk water[11][12].

-

Weakening the Hydrophobic Effect : The hydrophobic effect is a primary driving force for protein folding, causing non-polar side chains to be buried in the protein's core, away from water. By disrupting the water structure, GdmCl makes it more energetically favorable for non-polar residues to be exposed to the solvent[6]. This diminishes the hydrophobic driving force, destabilizing the protein's core and promoting unfolding. Fourier transform infrared (FTIR) spectroscopy has shown that the guanidinium cation perturbs the H-bond network of water, causing H-bonds to become more linear than those in bulk water[11].

The combination of these direct and indirect effects makes GdmCl a powerful tool for studying protein folding and stability, allowing researchers to induce a cooperative unfolding transition that can be analyzed thermodynamically.

Part 3: The Mechanism of Protein Stabilization by Guanidinium Sulphate

In stark contrast to GdmCl, guanidinium sulphate (Gdm₂SO₄) is a protein stabilizer[1][2]. This reversal of function is almost entirely due to the powerful influence of the sulphate anion (SO₄²⁻).

The Kosmotropic Nature of the Sulphate Anion

The sulphate anion is strongly kosmotropic, or "order-making". It interacts strongly with water molecules, leading to a more ordered hydration shell around itself. This has profound consequences for its interaction with proteins. The stabilizing effect of guanidinium sulphate is attributed to the kosmotropic nature of the sulphate anion[1].

Preferential Hydration and Surface Tension

The dominant mechanism for stabilization by Gdm₂SO₄ is preferential exclusion, which leads to preferential hydration of the protein.

-

Preferential Exclusion : Due to the sulphate anion's strong, favorable interactions with water, the salt is preferentially excluded from the protein's surface. It is thermodynamically unfavorable to disrupt the water structure to create a cavity for the protein and to solvate the protein surface.

-

Increased Surface Tension : This exclusion of co-solvents from the protein surface effectively increases the surface tension of the water at the protein-solvent interface.

-

Thermodynamic Consequence : To minimize the thermodynamically unfavorable surface area exposed to this high-surface-tension solvent, the protein adopts its most compact state: the native, folded conformation. Any unfolding would lead to an increase in solvent-accessible surface area, which is energetically penalized. Studies have shown that with increasing guanidinium sulphate concentration, there is an increasing preferential hydration of the protein, which correlates with its stabilizing effect[2].

Neutralization of the Guanidinium Cation's Effect

While the Gdm⁺ cation is still present, its potential denaturing effects are effectively neutralized by the sulphate anion[13][14]. Recent studies suggest this is not merely an additive effect but involves specific hetero-ion interactions. Gdm⁺ and SO₄²⁻ can form ionic clusters in solution, which may differentially affect the ability of the Gdm⁺ cation to make the direct molecular interactions with the peptide that are necessary for denaturation[13][14].

Part 4: Experimental Validation & Protocols

A robust understanding of these opposing mechanisms requires empirical validation. The following section outlines a logical workflow and provides detailed protocols for key biophysical techniques used to characterize the effects of guanidinium salts on protein stability.

Comparative Analysis Workflow

A typical study would involve preparing a series of protein samples at a constant concentration in a suitable buffer, with increasing concentrations of either GdmCl or Gdm₂SO₄. These samples are then analyzed using spectroscopic methods to monitor changes in protein structure.

Protocol: Characterizing Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy

CD spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the protein's backbone conformation, making it ideal for monitoring changes in secondary structure content (α-helix, β-sheet) during denaturation or stabilization[15][16][17].

Methodology:

-

Sample Preparation :

-

Prepare a concentrated stock solution of the protein of interest (e.g., 1-2 mg/mL) in a suitable non-absorbing buffer (e.g., 10-20 mM sodium phosphate, pH 7.0). Avoid Tris buffer as it can interfere with measurements.

-

Prepare high-concentration stock solutions of GdmCl (e.g., 8 M) and Gdm₂SO₄ (e.g., 3 M) in the same buffer.

-

Prepare a series of samples in microcentrifuge tubes with a final protein concentration of 0.1-0.2 mg/mL and varying final concentrations of the guanidinium salt. Ensure the final volume is identical for all samples.

-

Prepare corresponding buffer blanks containing only the denaturant at each concentration.

-

Allow samples to equilibrate for a set time (e.g., 2-4 hours or overnight) at a constant temperature (e.g., 25°C).

-

-

Instrumentation :

-

Use a calibrated CD spectropolarimeter.

-

Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.

-

-

Measurement :

-

Record the far-UV CD spectrum for each sample and its corresponding blank from approximately 250 nm to 200 nm.

-

Typical parameters: 1 nm bandwidth, 50 nm/min scan speed, 3-5 accumulations.

-

-

Data Analysis :

-

Subtract the blank spectrum from the corresponding sample spectrum for each concentration point.

-

Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]).

-

Plot [θ] at a characteristic wavelength (e.g., 222 nm for α-helical proteins) as a function of denaturant concentration. For GdmCl, this will generate a sigmoidal denaturation curve, from which the midpoint of the transition (Cm) can be determined[15][18]. For Gdm₂SO₄, one would expect to see no change or a slight increase in the signal, indicating stabilization.

-

Protocol: Monitoring Tertiary Structure Changes by Intrinsic Tryptophan Fluorescence

This method leverages the sensitivity of tryptophan fluorescence to its local environment. Tryptophan residues buried in the hydrophobic core of a folded protein typically have a fluorescence emission maximum (λₘₐₓ) around 330-340 nm. Upon unfolding and exposure to the polar solvent, the λₘₐₓ undergoes a red shift to ~350 nm[15][16][19].

Methodology:

-

Sample Preparation :

-

Prepare protein and denaturant stocks as described for CD spectroscopy.

-

Final protein concentrations are typically lower (e.g., 5-10 µM) to avoid inner filter effects.

-

-

Instrumentation :

-

Use a spectrofluorometer.

-

-

Measurement :

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues, minimizing absorption by tyrosine.

-

Record the fluorescence emission spectrum for each sample and its corresponding blank from approximately 310 nm to 400 nm.

-

-

Data Analysis :

-

Subtract the blank spectrum from each sample spectrum.

-

Determine the λₘₐₓ for each corrected spectrum.

-

Plot the λₘₐₓ as a function of denaturant concentration. This will yield a denaturation curve similar to that from CD, allowing for the determination of Cm for GdmCl[15][16]. For Gdm₂SO₄, the λₘₐₓ should remain unchanged, confirming the absence of unfolding.

-

Summary and Conclusion

The action of a guanidinium salt on a protein is a textbook case of the critical importance of counter-ions in biological systems. It is not the guanidinium cation alone, but the salt as a whole that determines the outcome.

| Feature | Guanidinium Chloride (GdmCl) | Guanidinium Sulphate (Gdm₂SO₄) |

| Primary Effect on Protein | Denaturant [1] | Stabilizer [1][2] |

| Anion Type | Chaotropic (Cl⁻) | Kosmotropic (SO₄²⁻)[1] |

| Dominant Mechanism | Direct interaction with protein and disruption of water structure[4][6]. | Preferential exclusion of the salt, leading to preferential hydration of the protein[2]. |

| Effect on Water Structure | Disrupts H-bond network[11]. | Orders water molecules around the anion. |

| Effect on Hydrophobic Core | Destabilizes by weakening the hydrophobic effect[6]. | Stabilizes by increasing the energetic penalty of exposing non-polar surfaces. |

| Primary Application | Protein unfolding/denaturation studies to determine thermodynamic stability (ΔG°, m-value)[15][20][21]. | Protein stabilization for storage, purification, or crystallization experiments. |

References

-

Kouza, M., et al. (2007). Effect of side chain length on intrahelical interactions between carboxylate- and guanidinium-containing amino acids. PubMed. [Link]

-

Dempsey, C. E., et al. (2007). The reversal by sulfate of the denaturant activity of guanidinium. PubMed. [Link]

-

Lesitha, Jeeva, et al. (2024). Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. ACS Publications. [Link]

-

Sharma, P., et al. (2021). Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation. RSC Publishing. [Link]

-

Dempsey, C. E., et al. (2007). The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Journal of the American Chemical Society. [Link]

-

Beck, D. A., et al. (2007). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. PMC - NIH. [Link]

-

Mason, P. E., et al. (2007). Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups. PMC - NIH. [Link]

-

Wang, Y., et al. (2022). A Guanidium Salt as a Chaotropic Agent for Aqueous Battery Electrolytes. ResearchGate. [Link]

-

Lesitha, Jeeva, et al. (2024). Arginine: I. Interactions of Its Guanidinium Moiety with Branched Aliphatic Side Chains. ACS Omega. [Link]

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. PubMed - NIH. [Link]

-

Bak, M. A., et al. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. The Journal of Physical Chemistry Letters. [Link]

-

ChemBK. (2024). Guanidine sulfate salt. ChemBK. [Link]

-

England, J. L., & Haran, G. (2011). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. PNAS. [Link]

-

Ochmann, S. E., et al. (2022). Time-Dependent DNA Origami Denaturation by Guanidinium Chloride, Guanidinium Sulfate, and Guanidinium Thiocyanate. PubMed. [Link]

-

Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. Sci-Hub. [Link]

-

Mondal, T., et al. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega. [Link]

-

Jung, K., et al. (2005). Fluorescence Quenching of Green Fluorescent Protein during Denaturation by Guanidine. ResearchGate. [Link]

-

Deakyne, C. A., & Mbi, A. (2006). Theoretical Study of the Interaction between the Guanidinium Cation and Chloride and Sulfate Anions. Journal of Chemical Theory and Computation. [Link]

-

Lento, S., et al. (2021). A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion. MDPI. [Link]

-

Geng, F., et al. (2019). A Study of the Effect of Kosmotropic and Chaotropic Ions on the Release Characteristics of Lignin Microcapsules under Stimuli-Responsive Conditions. ACS Omega. [Link]

-

Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. American Chemical Society. [Link]

-

ResearchGate. (n.d.). The effect of chaotropic agents (urea, guanidine hydrochloride...). ResearchGate. [Link]

-

Mason, P. E., et al. (2003). The hydration structure of guanidinium and thiocyanate ions: Implications for protein stability in aqueous solution. PMC - NIH. [Link]

-

ResearchGate. (2007). Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. ResearchGate. [Link]

-

Current Protocols. (2008). Use of Protein Folding Reagents. PMC - NIH. [Link]

-

Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B. [Link]

-

Vassall, K. A., et al. (2011). Mechanism and thermodynamics of guanidinium chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases. PubMed. [Link]

-

Davis, B. J., et al. (2013). Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. The Journal of Organic Chemistry. [Link]

-

Ahmad, F. (1992). Determining stability of proteins from guanidinium chloride transition curves. PMC - NIH. [Link]

-

Wiegard, A., et al. (2024). When a chaotropic agent turns into a nutrient – Deciphering the assimilation of guanidine and its utilization to drive synthetic processes in cyanobacteria. bioRxiv. [Link]

-

Chemcasts. (n.d.). guanidinium sulfate (CAS 594-14-9) Properties. Chemcasts. [Link]

-

PubChem - NIH. (n.d.). Guanidinium sulphate. PubChem. [Link]

-

Matsuo, K., et al. (2005). Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy. PMC - NIH. [Link]

-

Galat, A. (1980). Fluorescence study of guanidine hydrochloride denaturation of thymidylate synthetase. DOI. [Link]

-

ResearchGate. (2018). Denaturation of Proteins by Urea and Guanidine Hydrochloride. ResearchGate. [Link]

-

Pungercar, J., & Turk, T. (1995). Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Structure-Based Mechanism for the Denaturing Action of Urea, Guanidinium Ion and Thiocyanate Ion [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Preferential Interactions of Guanidinum Ions with Aromatic Groups over Aliphatic Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The reversal by sulfate of the denaturant activity of guanidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Secondary-Structure Analysis of Denatured Proteins by Vacuum-Ultraviolet Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sci-hub.ru [sci-hub.ru]

- 21. pubs.acs.org [pubs.acs.org]

The Practitioner's Handbook to Guanidinium Sulphate: Principles, Preparation, and Application in Protein Science

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the principles and practical applications of guanidinium sulphate. With a focus on scientific integrity and field-proven insights, this document provides a comprehensive overview of guanidinium sulphate's solubility, detailed protocols for solution preparation, and its critical role in protein stabilization.

Introduction: Understanding the Utility of Guanidinium Sulphate

Guanidinium sulphate, with the chemical formula (CH₆N₃)₂SO₄, is a white crystalline solid that is highly soluble in water.[1][2] In the realm of biochemistry and drug development, it is a compound of significant interest due to its distinct effects on protein structure and stability. Unlike its well-known counterpart, guanidinium chloride, which is a potent protein denaturant, guanidinium sulphate acts as a protein stabilizer.[3][4] This contrasting behavior makes it an invaluable tool for researchers working on protein purification, crystallization, and formulation.

The key to understanding the differential effects of these two guanidinium salts lies in the interplay between the guanidinium cation and their respective anions. The guanidinium cation itself has a chaotropic effect, meaning it can disrupt the hydrogen-bonding network of water and interact with the protein backbone, which tends to favor denaturation. However, the sulphate anion is strongly kosmotropic, meaning it orders water molecules and is preferentially excluded from the protein surface. This leads to an increase in the surface tension of the surrounding water and promotes the compact, folded state of the protein. In essence, the stabilizing effect of the sulphate anion outweighs the denaturing tendency of the guanidinium cation, resulting in overall protein stabilization.[4]

Physicochemical Properties and Solubility of Guanidinium Sulphate

A thorough understanding of the physicochemical properties of guanidinium sulphate is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| Chemical Formula | (CH₆N₃)₂SO₄ | [1] |

| Molecular Weight | 216.22 g/mol | [2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 290-293 °C (decomposes) | [5] |

| Solubility in Water | Highly soluble | [1][2][6] |

Preparation of Aqueous Guanidinium Sulphate Solutions: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the preparation of a 1 M aqueous solution of guanidinium sulphate. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

Guanidinium sulphate (reagent grade or higher)

-

Deionized or distilled water

-

Volumetric flask (Class A)

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Weighing paper or boat

-

Spatula

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculation of Required Mass

The first step in preparing a molar solution is to calculate the mass of the solute required.

Formula:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example Calculation for 1 L of a 1 M Solution:

Mass (g) = 1 mol/L x 1 L x 216.22 g/mol = 216.22 g

Step-by-Step Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of a guanidinium sulphate solution.

Caption: A logical workflow for the preparation of a guanidinium sulphate solution.

Detailed Procedure:

-

Preparation and Safety: Don appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure the work area is clean and organized.

-

Weighing the Solute: Place a clean, dry weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of guanidinium sulphate (e.g., 216.22 g for a 1 M solution in 1 L).

-

Initial Dissolution: Add approximately half of the desired final volume of deionized water (e.g., 500 mL for a 1 L solution) to a volumetric flask. Add a magnetic stir bar to the flask.

-

Adding the Solute: Carefully transfer the weighed guanidinium sulphate into the volumetric flask.

-

Dissolving the Solute: Place the volumetric flask on a magnetic stirrer and begin stirring at a moderate speed. The dissolution of guanidinium sulphate is an endothermic process, meaning the solution will cool down. This may slow the rate of dissolution. Gentle warming of the solution can be applied to expedite the process, but it is crucial to allow the solution to return to room temperature before the final volume adjustment.

-

Final Volume Adjustment: Once the guanidinium sulphate has completely dissolved, continue to stir the solution until it has reached thermal equilibrium with the ambient environment. Carefully add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the prepared solution to a clean, clearly labeled storage bottle. Store at room temperature.

Applications in Protein Stabilization Studies

Guanidinium sulphate is a valuable tool for enhancing the stability of proteins, which is particularly important in the following applications:

-

Protein Purification: Maintaining the native conformation of a protein during multi-step purification processes is critical for its biological activity. The inclusion of a stabilizing agent like guanidinium sulphate in buffers can prevent aggregation and degradation.

-

Protein Crystallization: Obtaining high-quality protein crystals for X-ray crystallography is often a bottleneck in structural biology. Stabilizing the protein in its folded state can promote the formation of well-ordered crystals.

-

Formulation of Biopharmaceuticals: For therapeutic proteins, long-term stability is a key requirement. Guanidinium sulphate can be investigated as a potential excipient in formulations to prevent denaturation and aggregation during storage and handling.

The following diagram illustrates the logical relationship between guanidinium sulphate and its application in protein stabilization.

Caption: The role of guanidinium sulphate in promoting protein stability for various applications.

Safety and Handling

While guanidinium sulphate is not considered acutely toxic, it is important to handle it with appropriate care in a laboratory setting.

-

Personal Protective Equipment: Always wear safety glasses, gloves, and a lab coat when handling the solid or its solutions.

-

Inhalation: Avoid inhaling the dust of the solid compound. Work in a well-ventilated area or use a fume hood when weighing out large quantities.

-

Skin and Eye Contact: In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Disposal: Dispose of guanidinium sulphate and its solutions in accordance with local, state, and federal regulations.

Conclusion

Guanidinium sulphate is a valuable and often underutilized reagent in the protein scientist's toolkit. Its ability to stabilize proteins, in direct contrast to the denaturing properties of guanidinium chloride, provides a powerful means to maintain the integrity of proteins in a variety of applications. By understanding its physicochemical properties and following validated protocols for solution preparation, researchers can confidently employ guanidinium sulphate to advance their work in protein chemistry and drug development.

References

-

Sciencemadness Wiki. (2020, January 31). Guanidinium sulfate. Retrieved from [Link]

-

Reddit. (2018, March 24). What is solubility of guanidinium sulfate in water? Retrieved from [Link]

- Google Patents. (n.d.). US2464247A - Preparation of guanidine sulfates.

-

Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. Retrieved from [Link]

Sources

- 1. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 2. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guanidine sulfate CAS#: 594-14-9 [amp.chemicalbook.com]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Guanidinium Sulphate

Abstract

Guanidinium sulphate, with the chemical formula [C(NH₂)₃]₂SO₄, is a salt of significant interest in both chemical synthesis and biotechnology. Comprising two planar, resonance-stabilized guanidinium cations and a sulphate dianion, its properties are dictated by strong ionic interactions and an extensive capacity for hydrogen bonding. This guide provides a comprehensive technical overview of the core physicochemical characteristics of guanidinium sulphate. It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the applications of this compound. The document details its structural attributes, spectroscopic fingerprints, thermal behavior, and solubility profiles. Furthermore, it presents detailed, field-proven protocols for its synthesis, purification, and analysis, alongside its critical applications as a pharmaceutical intermediate and a protein denaturant in biopharmaceutical development.

Introduction: The Guanidinium Cation and its Sulphate Salt

The guanidinium cation, [C(NH₂)₃]⁺, is the protonated form of guanidine and is one of the strongest organic superbases in aqueous solution. Its remarkable stability is attributed to the delocalization of the positive charge across the central carbon and three nitrogen atoms, resulting in a planar, highly symmetric D₃h structure. This inherent stability and the cation's ability to act as a multi-directional hydrogen bond donor are central to its chemical behavior.

When paired with the tetrahedral sulphate anion (SO₄²⁻), it forms guanidinium sulphate, a white, crystalline solid.[1][2] Unlike the more common guanidinium chloride, which is a potent chaotropic agent used to denature proteins, guanidinium sulphate exhibits more nuanced behavior.[1][3] The kosmotropic nature of the sulphate anion can counteract the chaotropic effect of the guanidinium cation, leading to unique applications in protein chemistry and crystal engineering. This guide will elucidate these properties from a foundational and practical perspective.

Physicochemical Properties

A summary of the core physical and chemical properties of guanidinium sulphate is provided below. These properties are fundamental to its handling, application, and analysis.

General and Structural Properties

The key identifiers and structural features of guanidinium sulphate are summarized in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₁₂N₆O₄S | [1] |

| Systematic Name | Bis(guanidinium) sulfate | N/A |

| Molecular Weight | 216.22 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | 290-293 °C (with decomposition) | [2][5] |

| Crystal System | Tends to form noncentrosymmetric structures | [6] |

The crystal structure of pure guanidinium sulphate is characterized by a complex, three-dimensional network of hydrogen bonds. The guanidinium cations and sulphate anions arrange into motifs, such as six-membered rings, that extend into sheets and frameworks.[6] This remarkable tendency to crystallize in noncentrosymmetric space groups makes guanidinium sulphate frameworks a subject of interest for developing materials with nonlinear optical properties.[6]

Solubility Profile

Guanidinium sulphate's solubility is a critical parameter for its application in synthesis and purification. While precise temperature-dependent solubility data is not widely published, a qualitative summary is presented in Table 2.

| Solvent | Solubility | Notes | Source(s) |

| Water | Soluble | Described as having "appreciable" solubility, though recrystallization can be challenging, suggesting moderate solubility at room temperature.[7][8] | |

| Ethanol | Almost insoluble / Slightly soluble | Inconsistent reports, but generally considered a poor solvent.[2][9] | |

| Methanol | Slightly soluble | Limited solubility.[10] | |

| Acetone | Insoluble | A non-polar aprotic solvent. | [2] |

| Chloroform | Insoluble | A non-polar solvent. | [2] |

| Diethyl Ether | Insoluble | A non-polar solvent. | [2] |

| Dimethyl Sulfoxide (DMSO) | Excellent solubility | A polar aprotic solvent capable of disrupting the crystal lattice.[10] |

Insight for Researchers: The limited solubility in common organic solvents like ethanol makes them suitable for use as anti-solvents during purification to precipitate the salt from an aqueous solution.[7] However, reports suggest that recrystallization from water alone can result in low yields, indicating that a mixed-solvent system (e.g., water/alcohol or water/acetone) may be necessary for effective purification.[11]

Synthesis and Purification

The production of high-purity guanidinium sulphate is essential for its application in research and industry. Two primary synthetic routes are well-established.

Synthesis Method 1: Acid-Base Neutralization

This is the most direct and common laboratory method, involving the neutralization of a guanidine base with sulphuric acid. The reaction is a straightforward acid-base reaction.

Caption: Workflow for Guanidinium Sulphate Synthesis via Neutralization.

-

Preparation: In a 250 mL beaker, dissolve 18.02 g (0.1 mol) of guanidinium carbonate in 100 mL of deionized water. Gentle heating (40-50 °C) may be applied to aid dissolution.

-

Neutralization: While stirring the guanidinium carbonate solution, slowly add 5.6 mL (0.1 mol) of concentrated (98%) sulphuric acid dropwise. Caution: The reaction is exothermic and produces carbon dioxide gas, leading to effervescence. Add the acid slowly to control the foaming.[2]

-

Completion: After the acid addition is complete, continue stirring for 30 minutes. Check the pH of the solution with a pH strip or meter; it should be approximately neutral (pH ~7). If acidic, add a small amount of guanidinium carbonate until neutral. If basic, add dilute sulphuric acid dropwise.

-

Concentration: Gently heat the solution to evaporate a portion of the water until the total volume is reduced by about half, or until signs of crystallization appear on the surface upon cooling a small sample.

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

-

Isolation & Washing: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in an oven at 60-70 °C to a constant weight. The expected yield is 18-20 g (83-92%).

Synthesis Method 2: Fusion of Urea and a Sulfamate

This method provides an alternative route from inexpensive starting materials, urea and a sulfamate source like sulfamic acid or ammonium sulfamate. It involves a high-temperature fusion reaction.[7]

-

Mixing: In a heat-resistant vessel, thoroughly mix 6.0 g (0.1 mol) of urea with 28.2 g (0.25 mol) of ammonium sulfamate (a molar ratio of approximately 1:2.5).[7]

-

Fusion: Heat the mixture in a fume hood. The reactants will fuse. Raise the temperature to 210-230 °C and maintain it for 15-20 minutes. Caution: This reaction should be performed with appropriate ventilation.

-

Cooling & Extraction: Allow the reaction mixture to cool and solidify. Break up the solid mass.

-

Isolation: Extract the guanidinium sulphate from the solid mass with hot water. Ammonium sulphate is a significant byproduct and will also dissolve.

-

Purification: The separation of guanidinium sulphate from ammonium sulphate can be achieved by fractional crystallization or by precipitating the guanidinium sulphate by adding a water-miscible organic liquid like ethanol, in which it is much less soluble than ammonium sulphate.[7][12]

Analytical Characterization

Confirming the identity and purity of synthesized guanidinium sulphate requires a combination of spectroscopic and thermal analysis techniques.

Spectroscopic Analysis

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups: the guanidinium cation and the sulphate anion. The spectrum provides a distinct molecular fingerprint.

Principle: The guanidinium cation ([C(NH₂)₃]⁺) has D₃h symmetry, leading to characteristic vibrational modes. The sulphate anion (SO₄²⁻), with Td symmetry in its free state, exhibits strong S-O stretching vibrations. In the solid state, hydrogen bonding and crystal lattice effects can lower these symmetries, leading to the appearance of additional peaks or splitting of existing ones.[13][14]

Expected Peak Assignments:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Source(s) |

| 3400 - 3100 | N-H Stretching (Asymmetric & Symmetric) | -NH₂ (Amine) | [15] |

| ~1650 | N-H Bending (Scissoring) / C=N Stretching | -NH₂ / CN₃ backbone | [13] |

| ~1100 | S=O Stretching (Asymmetric, ν₃) | SO₄²⁻ (Sulphate) | [13][16] |

| ~980 | S-O Stretching (Symmetric, ν₁) | SO₄²⁻ (Sulphate) | [16] |

NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms.

-

¹³C NMR: Due to the high symmetry of the guanidinium cation, a single resonance is expected. In D₂O, the chemical shift for the central carbon atom appears at approximately 157-159 ppm .[17][18]

-

¹H NMR: The six protons of the guanidinium cation are chemically equivalent. In a protic solvent like D₂O, they will either appear as a single, sharp peak or may exchange with the solvent, potentially broadening the signal or rendering it unobservable depending on the pH and temperature.[19][20]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and decomposition profile of the compound.[21][22]

Caption: Standard workflow for TGA/DSC analysis.

Expected Behavior:

-

DSC: An endothermic peak corresponding to the melting of the compound would be expected, immediately followed by decomposition.

-

TGA: The TGA curve will show a stable baseline (no weight loss) until the onset of decomposition, which is reported to begin around 290 °C.[2] This will be followed by a sharp, multi-stage weight loss as the compound decomposes into gaseous products.

Applications in Research and Drug Development

Guanidinium sulphate serves two primary roles in the pharmaceutical and biotechnology sectors: as a versatile chemical building block and as a reagent in protein biochemistry.

Intermediate in Pharmaceutical Synthesis

The guanidine functional group is a key structural motif in a wide range of pharmaceuticals.[23][24][25] Guanidinium salts, including the sulphate, serve as crucial precursors for constructing nitrogen-containing heterocyclic compounds that form the core of many drugs.[4]

Examples of Drug Classes Derived from Guanidine Precursors:

-

Antidiabetics: The biguanide structure in Metformin, a first-line treatment for type 2 diabetes, is derived from guanidine chemistry.[23]

-

Antivirals: Compounds like Zanamivir, used to treat influenza, contain a guanidino group essential for its activity.[23]

-

Cardiovascular Drugs: Several antihypertensive agents and diuretics incorporate the guanidine moiety.[23]

The use of guanidinium sulphate as a starting material allows for the introduction of this critical functional group into complex molecular scaffolds during drug discovery and development.[4]

Protein Denaturation and Refolding

In the manufacturing of biopharmaceuticals (e.g., therapeutic proteins, antibodies), recombinant proteins are often overexpressed in hosts like E. coli. This can lead to the formation of insoluble aggregates known as inclusion bodies.[26] To recover the active protein, these inclusion bodies must be solubilized and the protein refolded into its correct three-dimensional structure.

Guanidinium salts are powerful chaotropic agents used for this solubilization step.[8] While guanidinium chloride is the most common, guanidinium sulphate can be used in specific contexts. The process involves completely unfolding the protein in a high concentration of the guanidinium salt and then removing the denaturant to allow it to refold.

This protocol is a generalized method for refolding a His-tagged protein purified from inclusion bodies under denaturing conditions.

-

Solubilization: Resuspend the washed inclusion bodies in a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4) containing 6 M guanidinium chloride . Note: Guanidinium sulphate is less commonly used for initial solubilization due to its lower chaotropic strength compared to the chloride salt, but can be part of refolding buffers.

-

Binding: Load the solubilized protein solution onto a Ni-NTA chromatography column equilibrated with the same binding buffer containing 6 M guanidinium chloride.[3]

-

Washing: Wash the column with several column volumes of the binding buffer, potentially with a low concentration of an imidazole wash buffer (e.g., 20 mM imidazole), still containing 6 M guanidinium chloride to remove non-specifically bound proteins.

-

On-Column Refolding: Initiate refolding by applying a linear gradient of the wash buffer, decreasing the guanidinium chloride concentration from 6 M to 0 M over 10-20 column volumes. This slow removal of the denaturant allows the protein to gradually refold while immobilized on the column, which can reduce aggregation.[3][27]

-

Elution: Once the guanidinium chloride is removed, elute the now-refolded protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis: Analyze the eluted fractions by SDS-PAGE for purity and use techniques like circular dichroism or functional assays to confirm proper folding.

Safety and Handling

Guanidinium sulphate is considered a hazardous substance. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[5][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid generating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

-

Sciencemadness Wiki. (2020, January 31). Guanidinium sulfate. [Link]

-

ChemBK. (n.d.). guanidinium sulphate. [Link]

-

ResearchGate. (n.d.). Single crystals of guanidinium zinc sulfate, [C(NH2)3]2Zn(SO4)2 – growth, structure, vibrational spectroscopy and stimulated Raman scattering. [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of guanidinium zinc sulphate Zn(SO4)(2) and ab initio calculations of and HC(NH2)(3). [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2021). Guanidinium sulfates as directors of noncentrosymmetric structures. CrystEngComm, 23, 1643-1656. [Link]

-

IEEE Xplore. (n.d.). An X-Ray Diffraction Study of the Structure of Guanidinium Aluminum Sulfate Hexahydrate. [Link]

-

PubMed. (2003). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 12(9), 2073-2080. [Link]

-

National Institutes of Health. (n.d.). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. [Link]

-

The Merck Index Online. (n.d.). Guanidinium Aluminum Sulfate Hexahydrate. [Link]

-

R Discovery. (n.d.). An X-Ray Diffraction Study of the Structure of Guanidinium Aluminum Sulfate Hexahydrate. [Link]

-

PrepChem.com. (n.d.). Synthesis of guanidinium sulfate. [Link]

-

DTIC. (1970). The Synthesis of Guanidine from Urea. Part 3. [Link]

-

Reddit. (2018). What is solubility of guanidinium sulfate in water?. [Link]

- Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.

-

Ccount Chem. (n.d.). The Essential Role of Guanidinium Sulphate in Modern Chemical Synthesis. [Link]

-

JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. [Link]

-

ResearchGate. (2015). How can I purify a protein using guanidium hydrochloride?. [Link]

-

The Wolfson Centre for Applied Structural Biology. (n.d.). Refolding. [Link]

-

ResearchGate. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. [Link]

-

Ccount Chem. (n.d.). Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

SlidePlayer. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Sciencemadness Discussion Board. (2006). Guanidine sulfate. [Link]

-

PubMed Central. (n.d.). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. [Link]

-

JOCPR. (n.d.). Applications of Guanidine in Pharmaceutical Field. [Link]

-

University of North Texas. (n.d.). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]

-

RISE. (n.d.). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. [Link]

-

ALS Testing Services. (2023). Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). [Link]

-

Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Raman and FTIR peak positions and the functional group assignments. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oriental Journal of Chemistry. (n.d.). Ft-Ir and Computational Study of Sulphaguanidine. [Link]

-

ChemBK. (2024). Guanidine sulfate salt. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Guanidinium sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. Guanidinium sulfates as directors of noncentrosymmetric structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]

- 8. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 9. labsolu.ca [labsolu.ca]

- 10. researchgate.net [researchgate.net]

- 11. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Guanidine sulfate - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Guanidine hydrochloride(50-01-1) 13C NMR spectrum [chemicalbook.com]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. Comparison of 1H-NMR and 13C-NMR | PPTX [slideshare.net]

- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 21. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 22. fpe.umd.edu [fpe.umd.edu]

- 23. jocpr.com [jocpr.com]

- 24. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]

- 25. jocpr.com [jocpr.com]

- 26. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. wolfson.huji.ac.il [wolfson.huji.ac.il]

Guanidinium sulphate safety and handling precautions in the lab

An In-Depth Technical Guide to the Safe Handling of Guanidinium Sulphate in the Laboratory

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for guanidinium sulphate in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity.

Introduction: Understanding Guanidinium Sulphate

Guanidinium sulphate, also known as bisguanidinium sulphate with the chemical formula (C(NH₂)₃)₂SO₄, is a white, crystalline, and odorless solid.[1] It is highly soluble in water and is widely utilized in biochemistry and molecular biology as a potent chaotropic agent.[2] Its primary function is to denature proteins by disrupting the intricate network of hydrogen bonds and hydrophobic interactions that maintain their native structure.[2] This property is invaluable for protein folding studies, purification protocols, and the solubilization of proteins from inclusion bodies.

While indispensable, the very properties that make guanidinium sulphate an effective denaturant necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures to mitigate risks.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the materials in use. Although some safety data sheets (SDS) indicate that the toxicological properties of guanidinium sulphate have not been fully investigated, it is classified as a hazardous substance by OSHA, and sufficient data exists to warrant significant caution.[3][4]

1.1 Health Hazards

The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.

-

Acute Toxicity: Guanidinium sulphate is considered harmful if swallowed.[4] Animal studies suggest that ingestion of less than 150 grams could cause serious health damage.[4]

-

Irritation: The compound may cause irritation to the skin, eyes, digestive tract, and respiratory system.[3] Direct eye contact can lead to transient discomfort, tearing, and redness.[4] While not always classified as a skin irritant in animal models, it may still cause harm upon entry through wounds or abrasions, making good hygiene practice essential.[4]

-

Inhalation: Inhalation of dust can irritate the respiratory tract.[3] Due to the irritating nature of similar guanidinium salts, it is prudent to assume that inhaled dust will be irritating to the lungs.[5]

1.2 Physicochemical Hazards

-

Combustibility: Guanidinium sulphate is a combustible solid, though it does not propagate flame easily.[4]

-

Dust Explosion: A significant and often overlooked risk is the potential for dust clouds to form an explosive mixture with air.[4] Fine dust generated during handling can be ignited by a spark or flame. Dry dust can also be charged electrostatically during transfer operations.[4]

-

Hazardous Decomposition: During a fire, thermal decomposition can generate highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[4][6]

1.3 Chemical Reactivity

Guanidinium sulphate is stable under normal laboratory conditions but is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[3][4] Contact with these substances may result in ignition or other hazardous reactions.[4]

| Property | Data | Source |

| Chemical Formula | C₂H₁₂N₆O₄S | [1] |

| Appearance | White crystalline solid | [1][2] |

| Molar Mass | 216.22 g/mol | [1] |

| Melting Point | ~290-293 °C (decomposes) | [1] |

| Primary Hazards | Harmful if swallowed, may cause skin, eye, and respiratory irritation. | [3][4] |

| Incompatibilities | Strong oxidizing agents. | [3][4] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Adherence to the hierarchy of controls is paramount. Engineering controls and administrative policies are the primary means of ensuring safety, with PPE serving as the final barrier between the researcher and the hazard.

2.1 Engineering Controls

The causality behind engineering controls is to contain the hazard at its source, preventing exposure.

-

Ventilation: Always handle solid guanidinium sulphate in a well-ventilated area.[3][4] For tasks that generate dust, such as weighing or transferring powder, the use of a certified chemical fume hood or a ventilated balance enclosure is mandatory. This prevents the inhalation of airborne particulates.[6]

-

Emergency Equipment: Facilities must be equipped with a readily accessible and functional eyewash station and a safety shower.[3] Regular testing of this equipment should be part of the laboratory's standard safety protocol.

2.2 Personal Protective Equipment (PPE)

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6] Standard safety glasses do not provide a sufficient seal to protect against fine dust.

-

Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, which must be inspected for tears or holes before each use.[3][7] A full-length lab coat should be worn and kept fastened to protect against skin contact.[3]

-

Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection is not typically required.[6] However, if there is a risk of generating significant dust outside of a ventilated enclosure (e.g., during a large spill cleanup), a NIOSH-approved N95 or P1 dust mask should be used as a minimum precaution.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 standards.[3]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Meticulous adherence to established protocols minimizes the risk of exposure and accidents.

3.1 Safe Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly. Clear the workspace of any unnecessary items.

-

Weighing and Transfer: Conduct all weighing and transfer of solid guanidinium sulphate within a chemical fume hood or ventilated enclosure to contain dust.[6]

-

Minimize Dust: Avoid actions that generate dust, such as dropping material from a height or using a forceful stream of air for cleaning.[3][4]

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory. Remove contaminated clothing immediately and wash it before reuse.[3]

3.2 Storage Requirements

Proper storage is critical for maintaining chemical stability and preventing hazardous interactions.

-

Container: Store in a tightly closed, clearly labeled container to prevent contamination and absorption of moisture.[3][6]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[3][4][6]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3][4] Do not store with foodstuff containers.[4]

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be familiar with these procedures.

4.1 First Aid Measures for Exposure

Immediate and correct action can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes.[3] Immediately flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air at once.[3] If breathing has stopped, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

4.2 Spill Management Protocol

A calm and systematic approach is required to safely manage a chemical spill. The following workflow illustrates the decision-making process.

Caption: Decision workflow for managing a guanidinium sulphate spill.

Step-by-Step Spill Cleanup Procedure (Dry Spill):

-

Alert & Secure: Immediately alert personnel in the vicinity and secure the area to prevent entry.[4]

-

Don PPE: Put on all required personal protective equipment, including safety goggles, gloves, a lab coat, and, if significant dust is present, a respirator.[4]

-

Ventilate: Ensure the area is well-ventilated.[3]

-

Contain & Clean: Gently sweep up the spilled material, taking care to avoid generating dust clouds.[3][4] Place the collected solid into a suitable, sealable, and clearly labeled container for hazardous waste.[3][4][6]

-

Decontaminate: Once all visible material is collected, wash the spill area down with large amounts of water and detergent.[4]

-

Dispose: Dispose of the sealed waste container and any contaminated cleaning materials according to institutional and local hazardous waste regulations.[3][4]

Section 5: Waste Disposal

Chemical waste disposal is a highly regulated process that must be followed without deviation to ensure environmental protection and regulatory compliance.

-

Collection: All guanidinium sulphate waste, whether solid or in solution, must be collected in a designated, sealed, and properly labeled hazardous waste container.[4]

-

Classification: Waste generators are responsible for correctly classifying their waste.[3] Do not mix incompatible waste streams.

-

Disposal: All chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[3][4] Always consult your local and state regulations to ensure complete and accurate compliance.[3]

Conclusion